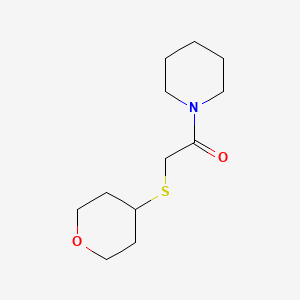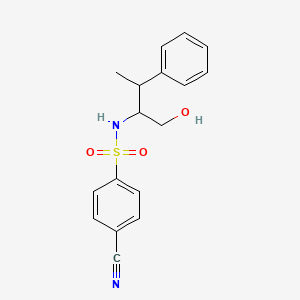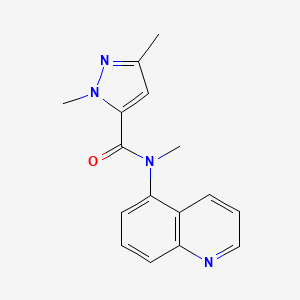
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone, also known as OPS or compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. OPS belongs to a class of compounds known as piperidin-1-yl ketones, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has also been shown to improve glucose metabolism and insulin sensitivity in a mouse model of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in lab experiments is its potential for a wide range of biological activities, which makes it a versatile compound for testing in various disease models. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic diseases, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone and to identify its molecular targets in the body. Finally, more studies are needed to investigate the safety and efficacy of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in clinical trials.
Métodos De Síntesis
The synthesis of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been described in several research articles. One method involves the reaction of 1-(piperidin-1-yl)ethanone with 4-mercaptooxane in the presence of a base catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. The reaction yields 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a white solid with a melting point of 72-74°C. Another method involves the reaction of 4-mercaptooxane with 1-(2-bromoethyl)piperidine in the presence of a palladium catalyst and a base, yielding 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone as a yellow oil.
Aplicaciones Científicas De Investigación
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the anti-inflammatory effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a mouse model of acute lung injury, where it was found to reduce inflammation and improve lung function. Another study investigated the analgesic effects of 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone in a rat model of neuropathic pain, where it was found to reduce pain behavior and increase the threshold for pain. Additionally, 2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone has been shown to have antitumor effects in several cancer cell lines, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
2-(oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(13-6-2-1-3-7-13)10-16-11-4-8-15-9-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHHUFRMBRQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylsulfanyl)-1-piperidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
